(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Enantioselective hydrolysis Lipase screening Solketal ester resolution

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate (CAS 92418-59-2) is the racemic butyrate ester of solketal (1,2-O-isopropylideneglycerol, IPG), a protected glycerol derivative in which the 1,2-diol is masked as an isopropylidene ketal. With molecular formula C10H18O4, a molecular weight of 202.25 g/mol, a predicted boiling point of 247.6 ± 20.0 °C, a predicted density of 1.0 ± 0.1 g/cm³, and an ACD/LogP of 1.67, this compound belongs to the class of 1,3-dioxolane-protected glycerol esters that serve dual roles as chiral building block precursors and as benchmark substrates for discovering, characterizing, and engineering enantioselective hydrolases.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 92418-59-2
Cat. No. B1601407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate
CAS92418-59-2
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1COC(O1)(C)C
InChIInChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3
InChIKeyJMMOQNCIYAMRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate (CAS 92418-59-2): A Racemic Solketal Butyrate Ester for Chiral Synthon and Hydrolase Screening Applications


(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate (CAS 92418-59-2) is the racemic butyrate ester of solketal (1,2-O-isopropylideneglycerol, IPG), a protected glycerol derivative in which the 1,2-diol is masked as an isopropylidene ketal. With molecular formula C10H18O4, a molecular weight of 202.25 g/mol, a predicted boiling point of 247.6 ± 20.0 °C, a predicted density of 1.0 ± 0.1 g/cm³, and an ACD/LogP of 1.67, this compound belongs to the class of 1,3-dioxolane-protected glycerol esters that serve dual roles as chiral building block precursors and as benchmark substrates for discovering, characterizing, and engineering enantioselective hydrolases . Commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC from major suppliers, the compound is supplied as the racemic mixture containing one undefined stereocenter at the C-4 position of the dioxolane ring .

Why (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate Cannot Be Simply Replaced by Other Solketal Esters or Simple Butyrates


Although the solketal scaffold is conserved across a family of esters differing only in acyl chain length (acetate, butyrate, caprylate, benzoate), the butyrate ester is uniquely positioned at the intersection of sufficient hydrophobicity for lipase recognition and adequate water solubility for aqueous-phase enzymatic hydrolysis screening. Replacing the butyrate with a shorter acetate (C2) chain drastically reduces LogP from 1.67 to 0.70, altering enzyme–substrate binding pocket interactions, while the longer caprylate (C8) chain increases LogP but compromises aqueous solubility and shifts enantioselectivity profiles unpredictably across different enzyme classes [1]. Furthermore, simple butyrate esters such as ethyl butyrate or glycerol tributyrate lack the acid-labile isopropylidene ketal that enables orthogonal deprotection strategies in downstream chiral synthon applications. The racemic nature of this specific CAS entry is also critical: it is the preferred substrate form for high-throughput colorimetric screening of hydrolase libraries, as demonstrated by the Janes–Kazlauskas pH-indicator assay that identified horse-liver esterase (E = 15) as the most enantioselective hydrolase among 72 commercial enzymes tested against racemic solketal butyrate [2].

Quantitative Differentiation Evidence for (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate Against Closest Analogs


Enantioselectivity in Lipase-Catalyzed Hydrolysis: Butyrate Ester Outperforms Octanoate for Bacillus thermocatenulatus Lipase BTL2

In a head-to-head substrate selectivity mapping study, the lipase BTL2 from Bacillus thermocatenulatus displayed an enantiomeric ratio (E) of 7.9 for solketal butyrate versus E = 4.9 for solketal octanoate (caprylate), representing a 61% higher enantioselectivity for the butyrate ester. The same study reported that the esterase PFE (Pseudomonas fluorescens) gave E = 12 (S) for a 3-bromo-2-methyl propionate methyl ester but did not achieve comparable enantioselectivity with solketal esters, underscoring that the butyrate chain length is a determinant of chiral recognition for certain hydrolase classes [1]. In a separate enzyme engineering study, the YbfF W235I mutant exhibited E = 38 for IPG butyrate and E = 77 for IPG caprylate, a 2-fold improvement over wild-type YbfF for both substrates, demonstrating that while caprylate can achieve higher absolute E with an engineered enzyme, the butyrate ester provides a wider dynamic range for detecting enantioselectivity improvements across diverse wild-type enzymes [2].

Enantioselective hydrolysis Lipase screening Solketal ester resolution

Lipophilicity (LogP) Positioning: Butyrate Occupies the Optimal Intermediate Hydrophobicity Window Between Acetate and Caprylate

The ACD/LogP of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl butyrate is 1.67 (predicted) , compared to 0.70 for the corresponding acetate ester and an expected value of approximately 3.5–4.0 for the caprylate (C8) analog based on the incremental LogP contribution of approximately 0.5 per methylene unit. The boiling point follows the same rank order: butyrate 247.6 °C vs. acetate 208.3 °C at 760 mmHg [1]. This intermediate lipophilicity means the butyrate ester retains adequate water solubility (estimated 553.5 mg/L at 25 °C) for aqueous-phase enzymatic assays while providing sufficient hydrophobic surface area for productive binding in lipase and esterase active sites that have evolved to accommodate medium-chain fatty acid esters. The acetate ester, with its lower LogP (0.70), is more water-soluble but presents a less hydrophobic substrate surface, potentially reducing kcat/KM for lipases that require hydrophobic anchoring; the caprylate ester, conversely, may exhibit limited aqueous solubility requiring co-solvents such as DMF or DMSO, as noted in the YbfF studies where DMF addition enhanced E from 40 to higher values for caprylate [2].

Lipophilicity Substrate solubility Enzyme binding pocket

Pseudolipid Hydrolysis Rates: Solketal Butyrate Matches or Exceeds Triglyceride Substrates in Lipase Assays

A foundational study by Sonnet and Antonian demonstrated that esters of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (the solketal scaffold) undergo lipase-catalyzed hydrolysis at rates comparable to, or greater than, the corresponding triglycerides [1]. This finding establishes solketal butyrate as a superior substrate class for evaluating lipase fatty acid selectivity compared to methyl esters, which have been conventionally used but do not mimic the glycerol backbone context. Unlike triglycerides, which contain three ester bonds and can undergo sequential hydrolysis generating mixtures of di- and monoglycerides that complicate kinetic analysis, the solketal monoester presents a single hydrolyzable ester bond on a glycerol-mimetic framework, enabling unambiguous initial rate determination. The butyrate chain length (C4) is particularly relevant because it corresponds to the shortest fatty acid commonly found in natural triglycerides (e.g., tributyrin, the simplest natural triacylglycerol), making solketal butyrate a direct pseudolipid analog of tributyrin without the confounding multi-step hydrolysis of the triester.

Lipase characterization Pseudolipid substrate Fatty acid selectivity

Kinetic Resolution Baseline: E Value Range of 1 to 38 for IPG Butyrate Across Wild-Type and Engineered Esterases Establishes a Wide Screening Dynamic Range

Solketal butyrate exhibits one of the widest reported E value ranges across different enzyme classes compared to other IPG esters. Wild-type carboxylesterase A (CesA) from Bacillus subtilis shows essentially no enantioselectivity for IPG butyrate (E = 1), while the F166V/F182C double mutant achieves ER = 13, a ~13-fold improvement [1]. At the other extreme, the engineered YbfF W235I mutant reaches E = 38 for IPG butyrate [2], and horse-liver esterase gives E = 15 [3]. The Streptomyces sp. 90852 carboxylesterase yields E = 14–16 for butyrate hydrolysis [4]. This E value span from 1 to 38 provides a >35-fold dynamic range that enables sensitive detection of enantioselectivity improvements during directed evolution campaigns. In contrast, CesA wild-type shows ER = 2 for IPG caprylate (a narrower 2-to-9 range after engineering), and CesB does not process IPG butyrate at all while showing several-fold lower activity toward caprylate than CesA, demonstrating that butyrate is uniquely processed by a broader set of esterase isozymes [1].

Kinetic resolution Esterase engineering Enantiomeric ratio

Acid-Labile Ketal Protection Enables Orthogonal Deprotection Relative to Simple Butyrate Esters in Multi-Step Synthesis

The isopropylidene ketal group of solketal butyrate is stable under neutral and basic conditions but undergoes cleavage under acidic conditions (pH < 1), with first-order rate constants for dioxolane ring hydrolysis having been determined at varying hydronium ion concentrations [1]. This orthogonal stability profile is absent in simple butyrate esters such as ethyl butyrate or glycerol tributyrate, which lack the acid-labile ketal functionality. The combination of an enzymatically hydrolyzable ester bond (at neutral pH) with an acid-labile ketal protection group provides a two-stage release mechanism: ester hydrolysis by lipases/esterases releases butyric acid and solketal, and subsequent acid treatment deprotects solketal to glycerol. This dual-trigger release profile has been exploited in flavor precursor formulations requiring gradual hydrolysis, as noted in supplier technical documentation [2]. In contrast, solketal acetate undergoes faster spontaneous ester hydrolysis in aqueous media due to the smaller, less hydrophobic acetate leaving group, reducing its shelf stability as a controlled-release precursor, while solketal caprylate's lower aqueous solubility limits its utility in aqueous formulation contexts.

Orthogonal deprotection Ketal hydrolysis Controlled release

Highest-Value Application Scenarios for (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate Based on Quantitative Differentiation Evidence


Primary Substrate for High-Throughput Colorimetric Screening of Enantioselective Hydrolase Libraries

As validated by the Janes–Kazlauskas pH-indicator method, racemic solketal butyrate is the substrate of choice for 96-well plate screening of commercial or metagenomic hydrolase libraries. Its intermediate LogP (1.67) ensures sufficient aqueous solubility for homogeneous assay conditions without co-solvents, while the E value range of 1 to 38 across wild-type enzymes provides the widest dynamic window for detecting hits among IPG esters [1]. The 98% purity with batch-specific QC documentation from major suppliers ensures reproducibility across screening campaigns [2].

Benchmark Substrate for Directed Evolution of Carboxylesterases and Lipases Toward Chiral IPG Production

The well-characterized E value baseline of solketal butyrate across CesA (E = 1), horse-liver esterase (E = 15), Streptomyces sp. 90852 (E = 14–16), and YbfF W235I (E = 38) provides a calibrated reference scale for quantifying enantioselectivity improvements in enzyme engineering programs [1]. The butyrate ester is processed by both CesA and CesB isozymes (unlike caprylate, which CesB does not accept), enabling comparative engineering across paralogous enzyme families [2].

Pseudolipid Substrate for Characterizing Fatty Acid Chain Length Selectivity of Novel Lipases

Because solketal esters hydrolyze at rates comparable to or exceeding those of natural triglycerides [1], the butyrate variant serves as a single-site pseudolipid for determining the short-chain fatty acid preference of uncharacterized lipases without the kinetic ambiguity introduced by triester substrates. This application is particularly valuable in industrial biocatalysis for screening lipases intended for dairy flavor (butyric acid release) or structured lipid synthesis.

Orthogonally Protected Chiral Building Block for β-Blocker, Prostaglandin, and Glycerophospholipid Synthesis

Enantiopure IPG, obtained via kinetic resolution of racemic solketal butyrate using enzymes such as YbfF W235I (producing (S)-IPG with 72–94% ee from the R-ester) [1], is a key intermediate for synthesizing β-adrenoceptor antagonists, prostaglandins, and glycerophospholipids [2]. The residual butyrate ester in the unreacted enantiomer can be hydrolyzed separately, enabling recovery of both enantiopure IPG and the opposite enantiomer of the ester in a single resolution step.

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